molecular formula C23H22F3N3O6S B2540243 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 878059-87-1

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2540243
CAS RN: 878059-87-1
M. Wt: 525.5
InChI Key: RWDUPUNPTWJDTD-UHFFFAOYSA-N
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Description

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C23H22F3N3O6S and its molecular weight is 525.5. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Activities

Derivatives of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide have shown significant antifungal and antimicrobial properties. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and exhibited broad antifungal activity against various fungi species, including molds and dermatophytes. The development of these derivatives has led to compounds with considerable improvement in plasmatic stability while maintaining in vitro antifungal activity (D. Bardiot et al., 2015). Similarly, novel derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one showed antimicrobial activity against selected bacterial and fungal strains (J.J. Majithiya et al., 2022).

Anticancer Properties

The compound has also been explored for its anticancer potential. A series of novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Among these compounds, one specific derivative showed promising inhibition of cancer cells, indicating that the chemical framework of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide could be beneficial in developing selective anticancer treatments (Aysha Gaur et al., 2022).

Crystal Structure and Molecular Interactions

The crystal structures of derivatives related to 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide have been described, offering insights into their molecular interactions. Such studies are crucial for understanding the compound's behavior in biological systems and for designing derivatives with enhanced biological activities (Aleksei N. Galushchinskiy et al., 2017).

Modulation of Antibiotic Activity

Research has also explored the role of related compounds in modulating antibiotic activity against multidrug-resistant strains. This indicates a potential application in overcoming resistance mechanisms and enhancing the efficacy of existing antimicrobial agents (M. A. Oliveira et al., 2015).

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O6S/c24-23(25,26)35-17-7-5-16(6-8-17)27-21(30)15-36(32,33)20-13-29(19-4-2-1-3-18(19)20)14-22(31)28-9-11-34-12-10-28/h1-8,13H,9-12,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDUPUNPTWJDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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